Superior CNS Bioavailability: BBB-Permeant COMT Inhibition Versus Entacapone
4,5-Dinitrocatechol (DNC) demonstrates functionally significant blood-brain barrier (BBB) permeability, a property lacking in the clinically used COMT inhibitor entacapone. In the MOG35-55-induced experimental autoimmune encephalomyelitis (EAE) mouse model, DNC treatment (30 mg/kg) resulted in a measurable reduction in clinical disease severity, whereas entacapone at the same dose had no effect on clinical signs, confirming that CNS access is a strict prerequisite for therapeutic benefit in this paradigm [1]. This differential is attributed to DNC's physicochemical profile (e.g., lower molecular weight and favorable logD at pH 7.4) enabling passive CNS penetration.
| Evidence Dimension | In vivo efficacy in EAE model (clinical score reduction) |
|---|---|
| Target Compound Data | Significant reduction in clinical signs observed (qualitative/visual assessment from published data) |
| Comparator Or Baseline | Entacapone: No effect on clinical signs at matched dose (30 mg/kg) |
| Quantified Difference | DNC provided CNS-mediated efficacy; entacapone showed no benefit, consistent with its lack of BBB penetration. |
| Conditions | MOG35-55 peptide-immunized C57BL/6 mice; treatment initiated after onset of clinical signs; 30 mg/kg dose intraperitoneally. |
Why This Matters
For CNS-targeted pharmacology studies or in vivo validation of COMT-dependent pathways, only a BBB-permeable inhibitor like 4,5-dinitrocatechol is appropriate; peripheral COMT inhibitors will confound results or yield false negatives.
- [1] Polak, P. E., et al. (2014). The blood–brain barrier-permeable catechol-O-methyltransferase inhibitor dinitrocatechol suppresses experimental autoimmune encephalomyelitis. Journal of Neuroimmunology, 276(1-2), 135-141. DOI: 10.1016/j.jneuroim.2014.09.004 View Source
